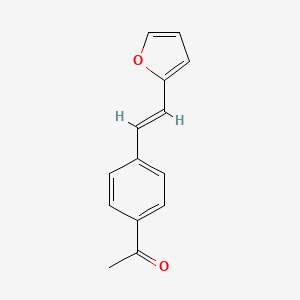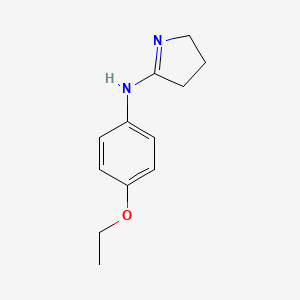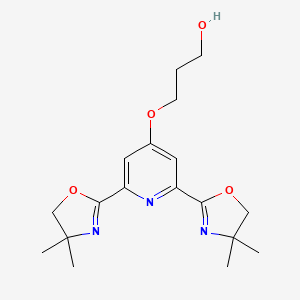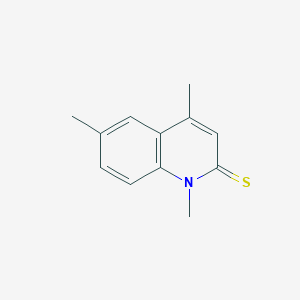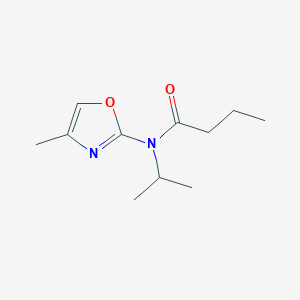![molecular formula C12H13ClN2O3S B12883707 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 89102-57-8](/img/structure/B12883707.png)
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloromethyl group. The final step involves the sulfonation of the benzene ring and subsequent dimethylation of the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
化学反应分析
Types of Reactions
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group may yield benzoic acid derivatives, while nucleophilic substitution can produce a variety of substituted oxazole compounds.
科学研究应用
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring and sulfonamide group contribute to the compound’s overall stability and reactivity, allowing it to interact with various biological pathways.
相似化合物的比较
Similar Compounds
4-(2-(Chloromethyl)oxazol-5-yl)benzonitrile: This compound shares the oxazole and chloromethyl groups but differs in the presence of a benzonitrile moiety instead of a benzenesulfonamide group.
4-(2-(Chloromethyl)oxazol-5-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide group.
4-(2-(Chloromethyl)oxazol-5-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
4-(2-(Chloromethyl)oxazol-5-yl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dimethylbenzenesulfonamide group enhances its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
89102-57-8 |
|---|---|
分子式 |
C12H13ClN2O3S |
分子量 |
300.76 g/mol |
IUPAC 名称 |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H13ClN2O3S/c1-15(2)19(16,17)10-5-3-9(4-6-10)11-8-14-12(7-13)18-11/h3-6,8H,7H2,1-2H3 |
InChI 键 |
PSCFHSPHSPPZAP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
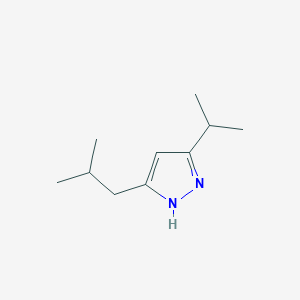
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
